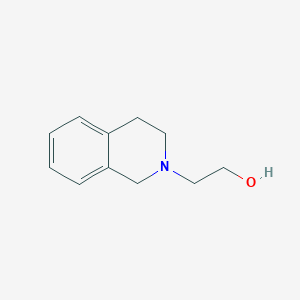

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold linked to an ethanol moiety. This scaffold is frequently modified to enhance pharmacokinetic properties or biological activity, as seen in derivatives targeting cholinesterase inhibition, serotonin receptors, and multidrug resistance (MDR) .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRXAYDWKJAYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289097 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88014-15-7 | |

| Record name | 88014-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives. For instance, the reduction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde using sodium borohydride in ethanol can yield the desired compound. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-phenylethylamine with glyoxylic acid in the presence of a reducing agent such as sodium cyanoborohydride can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes. Catalytic hydrogenation of isoquinoline derivatives using palladium on carbon as a catalyst is a common method. The reaction is conducted under high pressure and temperature to ensure complete reduction and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde or 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetone.

Reduction: Formation of fully saturated isoquinoline derivatives.

Substitution: Formation of chloro or bromo derivatives of the compound.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoquinoline Derivatives with Hydrophilic Substituents

Key Insights :

- The ethanol group in 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol likely improves water solubility compared to phenyl or butanol analogs, balancing hydrophilicity and membrane permeability.

- Substituting ethanol with tetrazole (Can159) or phenyl groups () alters receptor interactions: Can159 stabilizes CD44 dynamics, while phenyl derivatives prioritize aromatic stacking .

Bioactive Hybrids with Isoquinoline Moieties

Key Insights :

- Ethanol derivatives lack the extended aromatic systems seen in benzothiazole or quinazoline hybrids, which may reduce off-target interactions but limit enzyme inhibition potency .

- Dimethoxy substitutions (e.g., 6,7-dimethoxy in 5a) enhance logP (hydrophobicity) compared to the polar ethanol group, improving blood-brain barrier penetration .

Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is a compound derived from the isoquinoline family, known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes : The compound has been identified as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3, which plays a crucial role in steroid and prostaglandin metabolism. Inhibition of this enzyme can lead to altered levels of these biomolecules, impacting cell proliferation and apoptosis.

Binding Interactions : The molecular mechanism involves binding to the active site of AKR1C3. Specifically, it occupies the oxyanion hole, preventing substrate catalysis. This interaction is crucial for understanding how the compound modulates biochemical pathways.

Biological Effects

Cellular Impact : Research indicates that this compound affects various cellular processes. For instance, its inhibition of AKR1C3 can lead to changes in gene expression and cellular signaling pathways. This may have implications for cancer progression and treatment .

Dosage and Toxicity : The compound exhibits dose-dependent effects in animal models. At lower doses, it shows minimal toxicity while effectively inhibiting target enzymes. However, higher doses may lead to adverse effects, emphasizing the importance of dosage in therapeutic applications.

Case Studies

- Cancer Research : A study demonstrated that derivatives of 3,4-dihydroisoquinolines exhibit anti-proliferative activity against cancer cell lines such as HepG-2 and MCF-7. The IC50 values for these activities were reported to be below 25 μM, indicating significant potential for cancer therapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegeneration. These compounds showed promise in modulating neuroinflammation and promoting neuronal survival .

Comparative Data Table

| Compound | Activity Type | IC50 (μM) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | Inhibitor | <25 | AKR1C3 |

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Potent inhibitor | <10 | AKR1C3 |

| (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-propoxy)acetamide | Neuroprotective | N/A | Neuroinflammation modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.